(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone
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Overview
Description
(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone is a complex organic compound that features a combination of brominated propenal and triazinyl hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone typically involves multi-step organic reactions. One possible route could start with the bromination of cinnamaldehyde to form (Z)-2-Bromo-3-phenyl-2-propenal. This intermediate can then be reacted with 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazine under controlled conditions to yield the final product. The reaction conditions may include specific solvents, temperatures, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions could yield de-brominated or reduced hydrazone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding carboxylic acid, while substitution could produce a range of functionalized hydrazones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient. Its hydrazone moiety might exhibit biological activity, such as antimicrobial or anticancer properties, which could be investigated in preclinical studies.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It could also be used in the synthesis of dyes or pigments.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazones or brominated propenals, such as:
- (Z)-2-Bromo-3-phenyl-2-propenal hydrazone
- 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone
Uniqueness
What sets (Z)-2-Bromo-3-phenyl-2-propenal 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-YL]hydrazone apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions and modifications that might not be possible with simpler analogs.
Properties
Molecular Formula |
C18H22BrN7O |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
2-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H22BrN7O/c1-25(2)17-21-16(22-18(23-17)26-8-10-27-11-9-26)24-20-13-15(19)12-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,21,22,23,24)/b15-12-,20-13+ |
InChI Key |
OCIWOFJKZAJGQW-VFBGBMQPSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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